molecular formula C16H18O2 B8508281 1-Ethyl-4-(2-phenoxyethoxy)benzene

1-Ethyl-4-(2-phenoxyethoxy)benzene

Cat. No.: B8508281
M. Wt: 242.31 g/mol
InChI Key: MSRYLVQFYIMSHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-4-(2-phenoxyethoxy)benzene is a substituted benzene derivative featuring an ethyl group at the 1-position and a 2-phenoxyethoxy group at the 4-position. The phenoxyethoxy substituent consists of an ether-linked phenoxy group connected via a two-carbon chain. These analogs are frequently studied in organic synthesis, materials science, and pharmaceutical contexts due to their tunable hydrophobicity, reactivity, and biological activity.

Properties

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

1-ethyl-4-(2-phenoxyethoxy)benzene

InChI

InChI=1S/C16H18O2/c1-2-14-8-10-16(11-9-14)18-13-12-17-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3

InChI Key

MSRYLVQFYIMSHJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCCOC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Ethyl-4-(2-phenoxyethoxy)benzene with structurally related compounds, highlighting molecular features, properties, and applications inferred from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications References
1-Ethyl-4-(2-methylpropyl)benzene C₁₂H₁₈ 162.27 Ethyl, isobutyl - Ibuprofen impurity (B2) .
- Exhibits NADPH oxidase inhibitory activity (Glide score: -6848 kcal/mol) .
1-Ethyl-4-[(4-hexylphenyl)ethynyl]benzene C₂₂H₂₆ 290.45 Ethyl, ethynyl, hexylphenyl - Hydrophobic due to long alkyl chain.
- Potential use in materials science (e.g., polymerization precursors) .
1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene C₁₇H₁₆O 236.31 Ethyl, ethynyl, methoxyphenyl - High purity (≥99%).
- Melting point: 10–12°C; refractive index: 1.59 .
1-Ethyl-4-(1-methylethyl)benzene C₁₁H₁₆ 148.24 Ethyl, isopropyl - Isomer of cumene derivatives.
- Structural studies available via NIST .
1-Ethyl-4-((4-(trans-4-propylcyclohexyl)phenyl)ethynyl)benzene C₂₄H₂₈ 330.52 Ethyl, ethynyl, cyclohexylpropylphenyl - Solid form with 97% purity.
- Potential liquid crystal applications .

Key Comparison Points:

Substituent Effects on Reactivity :

  • Ethynyl groups (e.g., in 1-Ethyl-4-[(4-hexylphenyl)ethynyl]benzene) introduce unsaturation, enabling cross-linking or polymerization . In contrast, ether-linked substituents (as in the target compound) may enhance stability under oxidative conditions.
  • Isobutyl and isopropyl groups (e.g., 1-Ethyl-4-(2-methylpropyl)benzene) increase hydrophobicity, influencing solubility in organic solvents .

Biological Activity :

  • 1-Ethyl-4-(2-methylpropyl)benzene demonstrates inhibitory binding to NADPH oxidase (hydrogen bond with ILE160 and π-π stacking with PHE245) , whereas ethynyl-substituted analogs lack reported bioactivity but are explored for materials science .

Environmental and Synthetic Behavior :

  • 1-Ethyl-4-(2-methylpropyl)benzene is a documented byproduct in UV/H₂O₂ degradation processes, suggesting environmental persistence . Ethynyl derivatives are synthesized via palladium-catalyzed coupling, as seen in related compounds .

Physical Properties :

  • Ethynyl-substituted compounds exhibit higher melting points (e.g., 10–12°C for 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene) compared to alkyl-substituted analogs, which are often liquids .

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Feature This compound 1-Ethyl-4-(2-methylpropyl)benzene 1-Ethyl-4-[(4-hexylphenyl)ethynyl]benzene
Substituent Type Ether-linked phenoxyethoxy Alkyl (isobutyl) Ethynyl-linked hexylphenyl
Hydrophobicity Moderate (ether groups polar) High (alkyl-dominated) Very high (long alkyl chain)
Bioactivity Not reported NADPH oxidase inhibition None reported
Synthetic Route Likely Williamson ether synthesis Friedel-Crafts alkylation Sonogashira coupling

Table 2: Physicochemical Properties

Property 1-Ethyl-4-(2-methylpropyl)benzene 1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene 1-Ethyl-4-[(4-hexylphenyl)ethynyl]benzene
Melting Point Not reported 10–12°C Not reported
Boiling Point Not reported 172–174°C (0.5 mmHg) Not reported
Refractive Index Not reported 1.59 Not reported

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